molecular formula C9H7F3N2 B13035338 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

Cat. No.: B13035338
M. Wt: 200.16 g/mol
InChI Key: IPDNHENKSYKJGA-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluorophenyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-fluorophenyl)propanenitrile
  • 3-Amino-3-(2,4,5-trifluorophenyl)propanenitrile
  • 3-Amino-3-(2,3-difluorophenyl)propanenitrile

Uniqueness

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2, 3, and 4 positions enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

3-amino-3-(2,3,4-trifluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2

InChI Key

IPDNHENKSYKJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(CC#N)N)F)F)F

Origin of Product

United States

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